Vinylidene fluoride

Catalog No.
S3703364
CAS No.
24937-79-9
M.F
C2H2F2
C2H2F2
CH2=CF2
M. Wt
64.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinylidene fluoride

CAS Number

24937-79-9

Product Name

Vinylidene fluoride

IUPAC Name

1,1-difluoroethene

Molecular Formula

C2H2F2
C2H2F2
CH2=CF2

Molecular Weight

64.03 g/mol

InChI

InChI=1S/C2H2F2/c1-2(3)4/h1H2

InChI Key

BQCIDUSAKPWEOX-UHFFFAOYSA-N

SMILES

C=C(F)F

Solubility

0.018 g/100 g at 77° F and 760 mm Hg (NTP, 1992)
0.20 M
Slightly sol in water; sol in alcohol and ether
Water solubility = 6.3 cu cm/100 g at 25 °C and 10 kPa
Water solubility = 0.018 g/100 g at 25 °C and 760 mm Hg
Water solubility = 165 ppm at 25 °C
In water, 164.9 mg/L at 25 °C
Somewhat soluble in dimethylacetamide; attacked by hot concentrated sulfuric acid or n-butylamine
Solubility in water: none
Insoluble

Canonical SMILES

C=C(F)F
  • Piezoelectric Applications

    One of the most widely explored research areas is the use of VDF in sensors. By stretching and poling VDF films, scientists can create highly sensitive pressure sensors. These sensors can detect a wide range of human physiological signals, making them valuable for wearable health monitoring applications [1]. Research is also ongoing in the development of VDF-based ultrasonic transducers used in medical imaging and other scientific equipment [2].

  • Pyroelectric Applications

    The pyroelectric effect allows VDF to generate an electrical signal in response to changes in temperature. This property is being explored for use in infrared radiation detectors, which have applications in various scientific fields, including astronomy and spectroscopy [1].

[1] Properties and Applications of Flexible Poly(Vinylidene Fluoride)-Based Piezoelectric Materials [2] Brief Review of PVDF Properties and Applications Potential

VDF for Battery Research

The copolymer of VDF, poly(vinylidene fluoride-co-hexafluoropropene) (P(VDF-HFP)), is being investigated as a potential material for use in rechargeable lithium batteries. Scientists are interested in its potential to improve battery performance and safety [1].

[1] Properties and Applications of the β Phase Poly(vinylidene fluoride)

Vinylidene fluoride is a colorless gas with the chemical formula C2H2F2\text{C}_2\text{H}_2\text{F}_2 and is also known as 1,1-difluoroethylene. It is characterized by its flammability, with a flammable range of 5.5% to 21% in air, and is toxic upon inhalation or contact . This compound serves as a critical monomer in the production of polyvinylidene fluoride, a high-performance thermoplastic fluoropolymer known for its chemical resistance and stability under various conditions .

Vinylidene fluoride poses several safety concerns:

  • Toxicity: Inhalation and contact can be harmful, causing respiratory irritation and central nervous system depression [].
  • Flammability: Extremely flammable gas with a wide flammability range (5.5% to 21% in air) []. Forms explosive mixtures with air.
  • Reactivity: Can react violently with strong oxidizing agents []. Prone to forming explosive peroxides, requiring proper handling and storage procedures [].

Due to these hazards, working with vinylidene fluoride necessitates proper ventilation, personal protective equipment (PPE), and adherence to safety protocols [].

, particularly polymerization. The most common method involves radical polymerization, which can be initiated using various agents such as hydrogen peroxide or azobisisobutyronitrile. The polymerization process can yield polyvinylidene fluoride with different chain-end functionalities depending on the reaction conditions and initiators used . Additionally, vinylidene fluoride can participate in addition reactions with alkyl and carboxyl radicals, which are essential for the synthesis of various fluorinated compounds .

The biological activity of vinylidene fluoride primarily relates to its toxicity. It poses health risks through inhalation or skin contact, leading to potential respiratory issues and skin irritation. Studies indicate that exposure to this compound can result in harmful effects on human health, necessitating careful handling and appropriate safety measures in industrial applications .

Vinylidene fluoride can be synthesized through several methods:

  • Gaseous Phase Reaction: A common method involves the reaction of vinylidene chloride with hydrofluoric acid, producing vinylidene fluoride in a gaseous state .
  • Radical Polymerization: This method utilizes radical initiators such as hydrogen peroxide to initiate the polymerization of vinylidene fluoride at elevated temperatures (e.g., 130 °C) in solvents like dimethyl carbonate .
  • Controlled Radical Polymerization: Techniques such as atom transfer radical polymerization allow for more controlled synthesis of polyvinylidene fluoride with specific chain architectures and functionalities .

Vinylidene fluoride is utilized in various applications due to its unique properties:

  • Production of Polyvinylidene Fluoride: This polymer is widely used in industries requiring high purity and chemical resistance, such as pharmaceuticals and food processing.
  • Coatings and Films: Vinylidene fluoride-based coatings are employed for their protective properties against corrosion and environmental degradation.
  • Electrical Insulation: The material's excellent dielectric properties make it suitable for insulating wires and cables in electrical applications.

Research on interaction studies involving vinylidene fluoride has focused on its reactivity with other compounds during polymerization processes. For instance, studies have shown that vinylidene fluoride can interact with hydroxyl radicals, leading to various functional end-groups in the resulting polymers . Additionally, its interactions with nanoclay platelets have been explored, highlighting how the positive dipoles in polyvinylidene fluoride chains can influence material properties .

Several compounds are chemically similar to vinylidene fluoride. Here are some notable examples:

Compound NameChemical FormulaKey Properties
Fluorinated Ethylene PropyleneC3F6\text{C}_3\text{F}_6Known for its thermal stability and flexibility.
HexafluoropropyleneC3F6\text{C}_3\text{F}_6Exhibits excellent chemical resistance; used in copolymers.
TetrafluoroethyleneC2F4\text{C}_2\text{F}_4Forms polytetrafluoroethylene; highly non-reactive thermoplastic.

Uniqueness of Vinylidene Fluoride

Vinylidene fluoride is unique among these compounds due to its ability to form polymers that exhibit piezoelectric properties, making it valuable in applications requiring sensitivity to mechanical stress. Additionally, its specific reactivity patterns during polymerization allow for tailored functionalization of the resulting materials, enhancing their applicability across various fields .

Physical Description

1,1-Difluoroethylene (or vinylidene fluoride) is a colorless gas which is flammable in the ranges of 5.5 to 21%. It is toxic by inhalation and contact. It is slightly soluble in water and soluble in alcohol and ether. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket.
GasVapor
COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.
Colorless gas with a faint, ethereal odor.
Colorless gas with a faint, ethereal odor. [Note: Shipped as a liquefied compressed gas.]

Color/Form

Colorless gas
Colorless gas [Note: Shipped as a liquefied compressed gas].
Crystals ... Available forms: powder, pellets, solution, and dispersion

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Exact Mass

64.01245639 g/mol

Monoisotopic Mass

64.01245639 g/mol

Boiling Point

-123 °F at 760 mm Hg (NTP, 1992)
-85.7 °C
-83 °C
-123°F
-122°F

Flash Point

Flammable gas
NA (Gas)

Heavy Atom Count

4

Vapor Density

2.2 (NTP, 1992) (Relative to Air)
2.2 (AIR= 1)
Relative vapor density (air = 1): 2.2
2.21

Density

0.617 at 75 °F (liquid) (NTP, 1992)
0.617 g/cc at 24 °C (liquid)
Critical density = 417 kg/cu m; Heat of formation = -345.2 kJ/mol at 25 °C; Heat of polymerization = -474.21 kJ/mol at 25 °C; explosive limits = 5.8-20.3 vol % in air
1.76
Relative density (water = 1): 0.6
0.617 at 75°F
2.21(relative gas density)

Odor

Nearly odorless
Faint, ethereal

Decomposition

The substance decomposes on heating or on burning producing toxic and corrosive fumes including hydrogen fluoride, fluorine and fluorides.

Melting Point

-227 °F (NTP, 1992)
-144.0 °C
-144 °C at 1 atm /freezing point/
171 °C
-144 °C
-227°F

UNII

3C1IX2905B

Related CAS

24937-79-9

Therapeutic Uses

EXPL THER A novel adsorber, polyvinylidene fluoride matrix immobilized with L-serine ligand (PVDF-Ser), was developed in the present study to evaluate its safety and therapeutic efficacy in septic pigs by extracorporeal hemoperfusion. Endotoxin adsorption efficiency (EAE) of the adsorber was firstly measured in vitro. The biocompatibility and hemodynamic changes during extracorporeal circulation were then evaluated. One half of 16 pigs receiving lipopolysaccharide (Escherichia coli O111:B4, 5 ug/kg) intravenously in 1 hr were consecutively treated by hemoperfusion with the new adsorber for 2 hrs. The changes of circulating endotoxin and certain cytokines and respiratory function were analyzed. The 72 hr survival rate was assessed eventually. EAE reached 46.3% (100 EU/ml in 80 mL calf serum) after 2 hr circulation. No deleterious effect was observed within the process. The plasma endotoxin, interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-alpha) levels were decreased during the hemoperfusion. Arterial oxygenation was also improved during and after the process. Furthermore, the survival time was significantly extended (>72 hrs vs. 47.5 hr for median survival time). The novel product PVDF-Ser could adsorb endotoxin with high safety and efficacy. Early use of extracorporeal hemoperfusion with the new adsorber could reduce the levels of circulating endotoxin, IL-6, and TNF-alpha, besides improve respiratory function and consequent 72 hr-survival rate of the septic pigs. Endotoxin removal strategy with blood purification using the new adsorber renders a potential promising future in sepsis therapy.

Vapor Pressure

21584 mm Hg at 50 °F ; 26980 mm Hg at 68° F (NTP, 1992)
3.00e+04 mmHg
Liquid molar volume = 0.055194 cu m/kmol; Vapor pressure = 3X10+4 mm Hg at 25 C (calculated from experimentally derived coefficients)
3.0X10+4 mm Hg at 25 °C
35.2 atm

Impurities

Oxygen, 0.05 mol% max; other impurities, 0.2 mol% max and moisture, 0.01 mol% max...other impurities present are vinyl fluoride, difluoromethane, 1,1-difluoroethane, 1,1-difluoro-1-chloroethane and 1,1,1-trifluoroethane

Absorption Distribution and Excretion

Inhalation comparatively studied. Metabolic elimination was saturable, dose-dependent process. Elimination determined by zero-order law at atmospheric concn above point of saturation, and otherwise by normal first-order kinetics.
... Concentrations of vinylidene fluoride were measured in blood of /B6C3F1/ mice during 6 hr exposures to nominal concentrations of 250, 3750 or 15,000 ppm vinylidene fluoride. A physiological model developed to simulate blood levels of /this cmpd/ in rats was adapted for mice by incorporating physiologically realistic parameters for mice where appropriate ( alveolar ventilation, cardiac output, blood flow to organs, and organ volumes) and by assuming that chemical specific parameters such as tissue/blood partition coefficients determined for rats could also be applied to mice. Measured steady state levels of vinylidene fluoride in blood of mice increased with increasing exposure concn. For both the 15,000 and 3750 ppm vinylidene fluoride exposures, the experimentally determined data fell within the 95% confidence interval predicted by the physiological model. For the 250 ppm vinylidene fluoride exposure, the experimentally determined values /for this cmpd/ in blood were lower than what was predicted by the model. Model predictions indicated that for mice, as observed for rats, levels of vinylidene fluoride would rise very rapidly, reaching steady state within minutes of exposure, and that at the end of exposure, blood levels will decline rapidly. At the two lowest concn, ... no vinylidene fluoride /could be detected/ in blood taken 15 min or longer after cessation of exposure, suggesting that the post exposure levels were at or below the limit of detection which was 4 ug/vinylidene fluoride/ml blood. For the 15,000 ppm exposure vinylidene fluoride could be detected in blood up to 15 min post exposure.
A physiological model was developed to describe the uptake of vinylidene fluoride in male F344/N rats exposed /to the cmpd/ for 6 hr at a concentrations ranging from 27 to 16,000 ppm in a nose only exposure system. The steady state concn of vinylidene fluoride in blood increased linearly with increases in the exposure concn. ... Rise to steady state concentrations was rapid, occurring within 15 min. Rapid decreases following the end of exposures were also noted. Vinylidene fluoride had very limited solubility in tissues with varying lipid and aqueous content. Predictions based on the model developed indicate that while the total amount of /cmpd/ metabolized increased with increasing exposure concn, this increase was not linearly related to exposure concn. Even though the blood levels of vinylidene fluoride increased linearly with increasing concn, the amount of vinylidene fluoride metabolized per 6 hr exposure approached a maximum at about 2000 ppm.
Defluorination and cytochrome p450 loss induced by fluoroethenes and fluorochloroethenes were studied in vitro. Hepatic microsomes were isolated from male Sprague-Dawley rats, some of which had been pretreated with sodium phenobarbital or beta-naphthoflavone. These were incubated with 1,1-difluoroethene, 2-chloro-1,1-difluoroethene, trifluoroethene or trifluorochloroethene. The effects of structure on fluoride release and cytochrome p450 and heme loss were investigated. Near maximal release of fluoride occurred in microsomes from phenobarbital treated rats. The greatest release occurred with 2-chloro-1,1-difluoroethene, followed by trifluorochloroethene, trifluoroethene and 1,1-difluoroethene in that order. The amounts of fluoride released were 2.4 to 4 times that released from untreated microsomes. beta-Naphthoflavone caused a slight inhibition of fluoride release from all compounds, relative to microsomes from untreated rats. Trifluoroethene caused the greatest loss of cytochrome and heme from microsomes, followed by 2-chloro-1,1-difluoroethene, trifluoroethene, and 1,1-difluoroethene in that order. /Results indicate/ that fluoroethenes and chloroethenes are cytochrome p450 substrates that effectively inactivate cytochrome p450 isozymes. The ability to undergo these reactions, however, depends on the degree and nature of their halogen substituents.

Metabolism Metabolites

In 10.3 L closed containers with oxygen replenishment and carbon dioxide removal, and stocked with 3 rats, the rates of Vinylidene fluoride metab was 1% that of vinyl chloride.
Metabolism proceeded very slowly and was saturable at exposure concentrations of about 260 mg/cu m (100 ppm). The maximal metabolic rate was 1% that of vinyl chloride and less than 20% that of vinyl fluoride. Exposure of rats to vinylidene fluoride has been reported to result in some increase in the urinary excretion of fluoride.
Like other halogenated C1 and C2 compounds that are biotransformed to reactive metabolites, vinylidene fluoride causes changes in rat intermediary metabolism which lead to increased exhalation of acetone.

Wikipedia

Polyvinylidene fluoride
Vinylidene fluoride

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 2nd degree

Methods of Manufacturing

Currently, three basic methods are used for the commercial production: (1) dechlorination of 1,2-dichloro-1,1-difluoroethane in the gas phase and on a metal catalyst, (2) dechlorination of 1-chloro-1,1-difluoroethane, and (3) dehydrofluorination of 1,1,1-trifluoroethane.
Thermal elimination of HCl from 1-chloro-1,1-difluoroethane is the principal industrial route...dehydrohalogenation of 1-bromo-1,1-difluoroethane or 1,1,1-trifluoroethane, or dehalogenation of 1,2-dichloro-1,1-difluoroethane are alternative routes; it can also be continuously prepared by the pyrolysis of trifluoromethane in the presence of a catalyst and either methane or ethylene.
The most common methods for producing PVDF homopolymers and copolymers are emulsion and suspension polymerization. In suspension polymerization, organic peroxides are used as initiators including chain-transfer agents to control molar mass; colloidal dispersants (e.g., cellulose derivatives, polyvinyl alcohol) are often employed. The product is a slurry of suspended particles, which are recovered by filtration. Inorganic peroxides (e.g., persulfates) give polymers with lower thermostability and which are prone to discoloration. In emulsion polymerizations organic peroxides, chain-transfer agents, and mostly fluorinated emulsifiers are also used; due to environmental concerns, nonfluorinated surfactants are nowadays recommended.
Poly(vinylidene fluoride) may be fabricated by a variety of techniques, including solvent-based or water-based dispersion processes as well as typical melt extrusion and radiation cross-linking processes. It is available from a variety of manufacturers. Copolymerization technology has produced thermoplastic resins with excellent flexibility.

General Manufacturing Information

Plastic material and resin manufacturing
Ethene, 1,1-difluoro-: ACTIVE
Applications: insulation for high-temp wire, tank linings, chemical tanks and tubing, protective paints and coatings with exceptional resistance (30 yr) to weathering and uv; value and impeller parts; shrinkage tubing to encapsulate resistors, diodes and soldered joints; sealant. /Polyvinylidene fluoride/
Polyvinylidene fluoride (PVdF) (Kynar 761) nanofibers were prepared by electrospinning at an external voltage of 6-10 kV, a traveling distance of 7-15 cm and flow rate of 0.4-1 mL/hr. Although the diameter of the fiber was not significantly changed, the electrospinning conditions affected the overall distribution of diameter. This is probably due to the interactions, both attraction and repulsion, of positive charges on polymer solutions and the electrically grounded collector. Especially, the effect of voltage on the distribution of diameter was investigated in this study. The final PVdF nanofiber membrane showed narrow pore-size distribution and high water flux compared with the commercial MF membrane. PVdF nanofiber membranes incorporated nanosilver or graphene oxide were also prepared as nanosilver and graphene have an antibacterial activity. It was found that more than 200 ppm of silver nanoparticles in the PVdF nanofiber had 99.9% of growth inhibition of Staphylococcus aureus and Klebsiella pneumonia. It was also found that 0.2 wt% of graphene oxide in the PVdF electrospinning solution had 99.6% of disinfection property to E. coli.

Analytic Laboratory Methods

Method: NIOSH 3800, Issue 1; Procedure: extractive fourier transform infrared spectrometry; Analyte: vinylidene fluoride; Matrix: air; Detection Limit: 0.21 ppm.
Gas chromatography with thermal conduction detection has been used to detect 1,1-difluoroethene in the reaction product of the hydrofluorination of acetylene, and gas chromatography with flame ionization detection has been used to detect 1,1-difluoroethene in a prepared mixture of dichlorofluoromethane and its possible impurities

Storage Conditions

Store gas cylinders in a cool, dry place and use the safety precautions necessary with all compressed gases. High concentrations cause a deficiency of oxygen with the risk of unconsciousness or death. Check oxygen content is at least 19% before entering storage or spill area. Store in tightly closed containers in a cool, well-ventilated area away from heat. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Use only nonsparking tools and equipment, expecially when opening and closing containers of this chemical ... A regulated, marked area should be established there this chemical is handled, used, or stored ...
Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Chemical stability: Stable under recommended storage conditions.

Dates

Modify: 2023-08-20

Titanium dioxide nanofibers integrated stainless steel filter for photocatalytic degradation of pharmaceutical compounds

Subramaniyan Ramasundaram, Ha Na Yoo, Kyung Guen Song, Jaesang Lee, Kyoung Jin Choi, Seok Won Hong
PMID: 23721729   DOI: 10.1016/j.jhazmat.2013.04.047

Abstract

A photocatalytically active stainless steel filter (P-SSF) was prepared by integrating electrospun TiO2 nanofibers on SSF surface through a hot-press process where a poly(vinylidene fluoride) (PVDF) nanofibers interlayer acted as a binder. By quantifying the photocatalytic oxidation of cimetidine under ultraviolet radiation and assessing the stability of TiO2 nanofibers integrated on the P-SSF against sonication, the optimum thickness of the TiO2 and PVDF layer was found to be 29 and 42 μm, respectively. At 10L/m(2)h flux, 40-90% of cimetidine was oxidized when the thickness of TiO2 layer increased from 10 to 29 μm; however, no further increase of cimetidine oxidation was observed as its thickness increased to 84 μm, maybe due to limited light penetration. At flux conditions of 10, 20, and 50 L/m(2) h, the oxidation efficiencies for cimetidine were found to be 89, 64, and 47%, respectively. This was attributed to reduced contact time of cimetidine within the TiO2 layer. Further, the degradation efficacy of cimetidine was stably maintained for 72 h at a flux of 10 L/m(2) h and a trans-filter pressure of 0.1-0.2 kPa. Overall, our results showed that it can potentially be employed in the treatment of effluents containing organic micropollutants.


Fully computational lead-development of fluoro-olefin polymerization catalysts

Jan-Philipp Werner, Peter Burger
PMID: 21988412   DOI: 10.1021/jp2061283

Abstract

Coordinative polymerization of fluorinated olefins is still a challenging task. We analyzed the catalytic properties of diimido chromium VI compounds computationally by density functional methods. It was found that reactivity predictions depend strongly on the density functional chosen for the computations. Therefore, DFT calculations were calibrated to high level wave function theory calculations. Then geometrical parameters, which can be tuned by a ligand, were scanned to elucidate their influence on the catalytic activity. Having arrived at an optimal parameter set, we randomly assembled chromium complexes from a fragments database and automatically checked for their activities. This led to the proposal of three exemplary catalyst candidates.


Development of titanium dioxide nanowire incorporated poly(vinylidene fluoride-trifluoroethylene) scaffolds for bone tissue engineering applications

Anitha Augustine, Robin Augustine, Anwarul Hasan, Varun Raghuveeran, Didier Rouxel, Nandakumar Kalarikkal, Sabu Thomas
PMID: 31414231   DOI: 10.1007/s10856-019-6300-4

Abstract

Critical size bone defects that do not heal spontaneously are among the major reasons for the disability in majority of people with locomotor disabilities. Tissue engineering has become a promising approach for repairing such large tissue injuries including critical size bone defects. Three-dimension (3D) porous scaffolds based on piezoelectric polymers like poly(vinylidene fluoride-trifluoroethylene) (P(VDF-TrFE)) have received a lot of attention in bone tissue engineering due to their favorable osteogenic properties. Owing to the favourable redox properties, titanium dioxide (TiO
) nanostructures have gained a great deal of attention in bone tissue engineering. In this paper, tissue engineering scaffolds based on P(VDF-TrFE) loaded with TiO
nanowires (TNW) were developed and evaluated for bone tissue engineering. Wet-chemical method was used for the synthesis of TNW. Obtained TNW were thoroughly characterized for the physicochemical and morphological properties using techniques such as X-Ray diffraction (XRD) analysis and transmission electron microscopy (TEM). Electrospinning was used to produce TNW incorporated P(VDF-TrFE) scaffolds. Developed scaffolds were characterized by state of art techniques such as Scanning Electron Microscopy (SEM), XRD and Differential scanning calorimetry (DSC) analyses. TEM analysis revealed that the obtained TiO
nanostructures possess nanofibrous morphology with an average diameter of 26 ± 4 nm. Results of characterization of nanocomposite scaffolds confirmed the effective loading of TNW in P(VDF-TrFE) matrix. Fabricated P(VDF-TrFE)/TNW scaffolds possessed good mechanical strength and cytocompatibility. Osteoblast like cells showed higher adhesion and proliferation on the nanocomposite scaffolds. This investigation revealed that the developed P(VDF-TrFE) scaffolds containing TNW can be used as potential scaffolds for bone tissue engineering applications.


Challenges in the Emulsion Co- and Terpolymerization of Vinylidene Fluoride

Igor Stefanichen Monteiro, Timothy F L McKenna
PMID: 32960591   DOI: 10.1021/acs.biomac.0c00910

Abstract

The feasibility of co- and terpolymerizing vinylidene fluoride (VDF) with ethylene (C2) and/or vinyl acetate in an emulsion polymerization process was studied for different C2 pressures, initiator concentration, surfactant concentration, pH, C2 injection protocols, and the influence of vinyl acetate (VAc) in the reaction medium. Pressure drop and temperature profiles as well as gravimetry were used to follow the rate of polymerization. The microstructure of the synthesized products was assessed by fluorine and hydrogen nuclear magnetic resonance spectroscopy (19F and 1H NMR). C2 was found to cause an inhibition/retardation effect on the copolymerization with VDF (and with VDF/VAc). However, statistical copolymers containing VAc and VDF were synthesized by reducing as much as possible the homogeneous nucleation of the VAc in the water phase. This was done by adding VAc into the reaction after the homogeneous-coagulative nucleation of VDF takes place (around 5 min after initiator injection).


A comprehensive computational study and simulation of innovative zwitterionic materials for enhanced poly (vinylidene fluoride) membrane hydrophilicity

Mahboobeh Maghami, Amira Abdelrasoul
PMID: 32663779   DOI: 10.1016/j.jmgm.2020.107656

Abstract

The goal of this study is to design a novel zwitterionic (ZW)-poly (vinylidene fluoride) (PVDF) membrane with high hydrophilicity potential using the pair interaction energy decomposition analysis (PIEDA) integrated with fragment molecular orbital (FMO) method. In addition, the differential hydration and efficiency of salt rejection of the novel zwitterion and original PVDF were investigated using molecular dynamics simulation (MDS). Within this study computational methods were applied to investigate the performance of zwitterionic moieties derived from three different anionic groups in the ZW head, specifically, carboxylate, sulfonate, and phosphate. This approach was used in addition to the inclusion of a linker between the ZW head and the PVDF backbone, such as trimethyl ammonium groups and hydroxyl group for an increase in PVDF membrane hydrophilicity. The quantum chemical calculations were employed to examine the hydration structure of moieties, the number of hydrogen bonding instances, and hydration free energy. The interactions between the ZW moieties on PVDF membranes with water molecules confirmed that they depended on the charged groups and the chemical groups between charged groups. The results pointed to differences in hydrophilicity, membrane water uptake due to their structural properties depending on the types of anionic groups involved, polar groups between charged groups, and the hydrophilic groups as a linker between charged groups of the zwitterions to the PVDF polymer backbone. The double zwitterionic PMAL®-C
-CB-OH-SB-PVDF was formed through protonated carboxyl group on backbone of copolymer PMAL®-C
, and protonated nitrogen atom of amide group. This double zwitterion showed strong electrostatic interactions between individual water and secondary ammonium and Oxygen of carboxybetaine, compared to PMAL®-C
-OH-SB-PVDF model. The simulated results using MDS confirmed the hydrophilicity of PMAL®-C
-CB-OH-SB-PVDF and showed that the positive and negative centers of zwitterionic polymer chains on PVDF membrane surface can interact with the ions, contributing into the increase of charge density. Our designed hydrophilic zwitterion PVDF membrane, and especially the double zwitterion membrane, is an exciting development that can be used in a broad range of water applications.


Patterned Piezoelectric Scaffolds for Osteogenic Differentiation

Teresa Marques-Almeida, Vanessa F Cardoso, Miguel Gama, Senentxu Lanceros-Mendez, Clarisse Ribeiro
PMID: 33171761   DOI: 10.3390/ijms21218352

Abstract

The morphological clues of scaffolds can determine cell behavior and, therefore, the patterning of electroactive polymers can be a suitable strategy for bone tissue engineering. In this way, this work reports on the influence of poly(vinylidene fluoride-co-trifluoroethylene) (P(VDF-TrFE)) electroactive micropatterned scaffolds on the proliferation and differentiation of bone cells. For that, micropatterned P(VDF-TrFE) scaffolds were produced by lithography in the form of arrays of lines and hexagons and then tested for cell proliferation and differentiation of pre-osteoblast cell line. Results show that more anisotropic surface microstructures promote bone differentiation without the need of further biochemical stimulation. Thus, the combination of specific patterns with the inherent electroactivity of materials provides a promising platform for bone regeneration.


Osteoinductive composite coatings for flexible intramedullary nails

E N Bolbasov, A V Popkov, D A Popkov, E N Gorbach, I A Khlusov, A S Golovkin, A Sinev, V M Bouznik, S I Tverdokhlebov, Y G Anissimov
PMID: 28415456   DOI: 10.1016/j.msec.2017.02.073

Abstract

This work presents composite coatings based on a copolymer of vinylidene fluoride with tetrafluoroethylene (VDF-TeFE) and hydroxyapatite (HA) for flexible intramedullary nails (FIN). The effect of the proportion of VDF-TeFE (100-25% wt.) on physicochemical and biological properties of the composite coatings was investigated. It was shown that a decrease of VDF-TeFE in the coating hinders its crystallization in β and γ forms which have piezoelectric properties. The decrease also reduces an adhesive strength to 9.9±2.4MPa and a relative elongation to 5.9±1.2%, but results in increased osteogenesis. It was demonstrated that the composite coatings with 35% VDF-TeFE has the required combination of physicochemical properties and osteogenic activity. Comparative studies of composite coatings (35% VDF-TeFE) and calcium phosphate coatings produced using micro-arc oxidation, demonstrated comparable results for strength of bonding of these FINs with trabecular bones (~530MPa). It was hypothesized that the high osteoinductive properties of the composite coatings are due to their piezoelectric properties.


Propagation rate coefficients for homogeneous phase VDF-HFP copolymerization in supercritical CO2

Rebekka Siegmann, Eléonore Möller, Sabine Beuermann
PMID: 22517682   DOI: 10.1002/marc.201200115

Abstract

For the first time, propagation rate coefficients, k(p,COPO) , for the copolymerizations of vinylidene fluoride and hexafluoropropene have been determined. The kinetic data was determined via pulsed-laser polymerization in conjunction with polymer analysis via size-exclusion chromatography, the PLP-SEC technique. The experiments were carried out in homogeneous phase with supercritical CO(2) as solvent for temperatures ranging from 45 to 90 °C. Absolute polymer molecular weights were calculated on the basis of experimentally determined Mark-Houwink constants. The Arrhenius parameters of k(p,COPO) vary significantly compared with ethene, which is explained by the high electronegativity of fluorine and less intra- and intermolecular interactions between the partially fluorinated macroradicals.


Ferroelectric polymer scaffolds based on a copolymer of tetrafluoroethylene with vinylidene fluoride: fabrication and properties

E N Bolbasov, Y G Anissimov, A V Pustovoytov, I A Khlusov, A A Zaitsev, K V Zaitsev, I N Lapin, S I Tverdokhlebov
PMID: 24857462   DOI: 10.1016/j.msec.2014.03.038

Abstract

A solution blow spinning technique is a method developed recently for making nonwoven webs of micro- and nanofibres. The principal advantage of this method compared to a more traditional electrospinning process is its significantly higher production rate. In this work, the solution blow spinning method was further developed to produce nonwoven polymeric scaffolds based on a copolymer of tetrafluoroethylene with vinylidene fluoride solution in acetone. A crucial feature of the proposed method is that high-voltage equipment is not required, which further improves the method's economics. Scanning electron microscopy analysis of the samples demonstrated that the surface morphology of the nonwoven materials is dependent on the polymer concentration in the spinning solution. It was concluded that an optimum morphology of the nonwoven scaffolds for medical applications is achieved by using a 5% solution of the copolymer. It was established that the scaffolds produced from the 5% solution have a fractal structure and anisotropic mechanical properties. X-ray diffraction, infrared spectroscopy, Raman spectroscopy and differential scanning calorimetry demonstrated that the fabricated nonwoven materials have crystal structures that exhibit ferroelectric properties. Gas chromatography has shown that the amount of acetone in the nonwoven material does not exceed the maximum allowable concentration of 0.5%. In vitro analysis, using the culture of motile cells, confirmed that the nonwoven material is non-toxic and does not alter the morpho-functional status of stem cells for short-term cultivation, and therefore can potentially be used in medical applications.


Facile carbon-fluorine bond activation and subsequent functionalisation of 1,1-difluoroethylene and tetrafluoroethylene promoted by adjacent metal centres

Michael E Slaney, D Jason Anderson, Dusan Ristic-Petrovic, Robert McDonald, Martin Cowie
PMID: 22378610   DOI: 10.1002/chem.201101835

Abstract

The bridging fluoroolefin ligands in the complexes [Ir(2)(CH(3))(CO)(2)(μ-olefin)(dppm)(2)][OTf] (olefin = tetrafluoroethylene, 1,1-difluoroethylene; dppm = μ-Ph(2)PCH(2)PPh(2); OTf(-) = CF(3)SO(3)(-)) are susceptible to facile fluoride ion abstraction. Both fluoroolefin complexes react with trimethylsilyltriflate (Me(3)SiOTf) to give the corresponding fluorovinyl products by abstraction of a single fluoride ion. Although the trifluorovinyl ligand is bound to one metal, the monofluorovinyl group is bridging, bound to one metal through carbon and to the other metal through a dative bond from fluorine. Addition of two equivalents of Me(3)SiOTf to the tetrafluoroethylene-bridged species gives the difluorovinylidene-bridged product [Ir(2)(CH(3))(OTf)(CO)(2)(μ-OTf)(μ-C=CF(2))(dppm)(2)][OTf]. The 1,1-difluoroethylene species is exceedingly reactive, reacting with water to give 2-fluoropropene and [Ir(2)(CO)(2)(μ-OH)(dppm)(2)][OTf] and with carbon monoxide to give [Ir(2)(CO)(3)(μ-κ(1):η(2)-C≡CCH(3))(dppm)(2)][OTf] together with two equivalents of HF. The trifluorovinyl product [Ir(2)(κ(1)-C(2)F(3))(OTf)(CO)(2)(μ-H)(μ-CH(2))(dppm)(2)][OTf], obtained through single C-F bond activation of the tetrafluoroethylene-bridged complex, reacts with H(2) to form trifluoroethylene, allowing the facile replacement of one fluorine in C(2)F(4) with hydrogen.


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